molecular formula C17H17N3 B2860697 N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline CAS No. 866157-67-7

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline

Cat. No.: B2860697
CAS No.: 866157-67-7
M. Wt: 263.344
InChI Key: YTKRGRUUYODEAS-UHFFFAOYSA-N
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Description

N-[4-(1H-Imidazol-1-yl)benzyl]-3-methylaniline is a synthetic compound of significant interest in medicinal chemistry research, with a molecular formula of C17H17N3 and a molecular weight of 263.34 g/mol . Its structure incorporates an imidazole ring, a privileged scaffold in drug discovery known to be a critical pharmacophore for inhibiting enzymes like heme oxygenase-1 (HO-1), a target implicated in cancer therapy due to its role in tumor aggressiveness and treatment resistance . The primary research applications of this compound are anticipated in the development of novel antimicrobial and anticancer agents. The imidazole core is a key structural component in many bioactive molecules. For instance, recent studies highlight 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrating potent activity against resistant pathogens like Staphylococcus aureus (MRSA) and Mycobacterium smegmatis . Furthermore, similar hybrid motifs combining nitrogen-containing heterocycles, such as imidazoles and triazoles, have shown promising anti-proliferative efficacy against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), in preclinical models . Researchers can utilize this compound as a versatile building block for designing and synthesizing new heterocyclic candidates, investigating their mechanism of action, and evaluating their potential as inhibitors of specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with care, referring to the safety data sheet for proper handling and storage recommendations.

Properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-11,13,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKRGRUUYODEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the benzyl and methylaniline groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and other advanced techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole ring .

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the benzyl and methylaniline groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline with structurally related compounds from the evidence, focusing on substituents, synthesis, and physicochemical properties.

Key Findings

Substituent Effects on Physical Properties: The target compound lacks the propoxy linker and fluorophenoxy groups seen in analogs like 33d and 39d, which may reduce its polarity and increase lipophilicity compared to these derivatives . amine linkages) .

Synthetic Efficiency :

  • Imidazole-containing analogs (e.g., 39d ) achieve yields of 83–86% via reductive amination, suggesting efficient synthesis for this class . The target compound likely follows a similar pathway but may require optimization due to the absence of electron-withdrawing groups (e.g., trifluoromethyl or fluoro substituents), which enhance reactivity in other derivatives .

Biological Relevance: Analogs with fluorophenoxy or trifluoromethyl groups (e.g., 34d) exhibit calcium channel inhibition, attributed to electron-withdrawing effects that enhance binding . The target’s 3-methylaniline group, being electron-donating, may reduce such activity but improve metabolic stability .

Structural Characterization :

  • All compounds in and were validated via ¹H/¹³C NMR and HRMS , confirming the imidazole and aniline moieties . The target compound would require similar analytical confirmation.

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